molecular formula C60H97N11O14 B040147 Hormothamnin A CAS No. 120500-21-2

Hormothamnin A

Cat. No. B040147
CAS RN: 120500-21-2
M. Wt: 1196.5 g/mol
InChI Key: AQBJITSSPIIUAM-QVGWBTEESA-N
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Description

Molecular Structure Analysis

Hormothamnin A is a cyclic undecapeptide containing six common and five uncommon or new amino acid residues . It contains a total of 184 bonds, including 87 non-H bonds, 18 multiple bonds, 18 rotatable bonds, 12 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 10 secondary amides (aliphatic), 1 tertiary amide (aliphatic), and 3 hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Hormothamnin A are complex and involve a variety of techniques including HR FAB mass spectrometry, 2D-NMR, traditional hydrolysis-amino acid analysis .

Scientific Research Applications

  • Cytotoxic and Antimicrobial Properties : Hormothamnin A is identified as a cytotoxic and antimicrobial cyclic peptide. Its potential applications in the field of medicine, particularly in treating infections and possibly in cancer research, are significant. This discovery was highlighted in the research conducted by Gerwick et al. (1989, 1992) in their studies on the tropical marine cyanobacterium Hormothamnion enteromorphoides (Gerwick et al., 1989) (Gerwick et al., 1992).

  • Hormesis and Biological Responses : Hormothamnin A is associated with hormesis, a biological phenomenon where a substance can have different effects at different concentrations. This concept has implications in improving resilience to aging, protecting against diseases, and enhancing stem cell functioning. Studies by Calabrese (2017, 2018), Calabrese and Baldwin (2001), and Agathokleous et al. (2018, 2020) delve into these aspects of hormesis, suggesting potential applications of Hormothamnin A in these fields (Calabrese, 2017) (Calabrese, 2018) (Calabrese & Baldwin, 2001) (Agathokleous et al., 2018) (Agathokleous et al., 2020).

  • Applications in Cosmetics and Skincare : Research has also explored the use of hormesis in anti-aging products, such as skin care cosmetics, with Hormothamnin A potentially playing a role in these applications. This was investigated by Rattan et al. (2013) in their study on hormesis-based anti-aging products (Rattan et al., 2013).

  • Environmental Implications : The concept of environmental hormesis, potentially involving Hormothamnin A, provides insights into biological plasticity and its relevance to ecological and evolutionary theory. This aspect is significant in understanding long-term ecological implications, especially in the context of global change, as discussed in the work by Agathokleous (2018) (Agathokleous, 2018).

properties

IUPAC Name

(3Z)-28-benzyl-19,22-di(butan-2-yl)-3-ethylidene-36-hydroxy-6,31-bis(2-hydroxyethyl)-16,25-bis(2-methylpropyl)-10-pentyl-1,4,7,11,14,17,20,23,26,29,32-undecazabicyclo[32.3.0]heptatriacontane-2,5,8,12,15,18,21,24,27,30,33-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H97N11O14/c1-11-15-17-22-39-30-48(75)63-42(23-25-72)53(78)64-41(14-4)60(85)71-33-40(74)31-47(71)57(82)65-43(24-26-73)54(79)67-46(29-38-20-18-16-19-21-38)55(80)66-45(28-35(7)8)56(81)69-51(37(10)13-3)59(84)70-50(36(9)12-2)58(83)68-44(27-34(5)6)52(77)61-32-49(76)62-39/h14,16,18-21,34-37,39-40,42-47,50-51,72-74H,11-13,15,17,22-33H2,1-10H3,(H,61,77)(H,62,76)(H,63,75)(H,64,78)(H,65,82)(H,66,80)(H,67,79)(H,68,83)(H,69,81)(H,70,84)/b41-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJITSSPIIUAM-QVGWBTEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(=O)NC(C(=O)NC(=CC)C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CC(=O)NC(C(=O)N/C(=C\C)/C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H97N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001046497
Record name Hormothamnin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hormothamnin A

CAS RN

120500-21-2
Record name Hormothamnin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120500212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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